4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine

Medicinal chemistry Structure–Activity Relationship (SAR) Conformational analysis

4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine (CAS 1342287-04-0) is a synthetic heterocyclic compound classified within the 3-aminopyrazole family, featuring a 4-bromo substituent on the pyrazole core and a 3-methoxycyclohexyl group at the N1 position. This compound serves primarily as a versatile intermediate and building block in medicinal chemistry, where the bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the aminopyrazole scaffold is a recognized pharmacophore in kinase inhibition and receptor modulation.

Molecular Formula C10H16BrN3O
Molecular Weight 274.16 g/mol
Cat. No. B15312059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine
Molecular FormulaC10H16BrN3O
Molecular Weight274.16 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)N2C=C(C(=N2)N)Br
InChIInChI=1S/C10H16BrN3O/c1-15-8-4-2-3-7(5-8)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13)
InChIKeyNUMHQKGQVWYPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine: A Specialized 3-Aminopyrazole Building Block for Targeted Synthesis and Screening


4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine (CAS 1342287-04-0) is a synthetic heterocyclic compound classified within the 3-aminopyrazole family, featuring a 4-bromo substituent on the pyrazole core and a 3-methoxycyclohexyl group at the N1 position . This compound serves primarily as a versatile intermediate and building block in medicinal chemistry, where the bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the aminopyrazole scaffold is a recognized pharmacophore in kinase inhibition and receptor modulation . Its molecular formula is C10H16BrN3O with a molecular weight of 274.16 g/mol, and it is commercially available with purities of 97–98% from multiple suppliers .

Why 4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine Cannot Be Casually Replaced by Other Aminopyrazoles


Within the 3-aminopyrazole class, subtle variations in substitution pattern propagate into substantial differences in physicochemical properties, synthetic utility, and biological target engagement. The 3-methoxycyclohexyl substituent at N1 is not merely a bulk tolerance handle; its regioisomeric position (3- vs. 2- or 4-methoxy) alters the spatial orientation of the methoxy oxygen, which can differentially engage hydrogen-bonding networks or sterically gate access to binding pockets . Simultaneously, the 4-bromo group confers orthogonal reactivity for palladium-catalyzed diversification that is absent in non-halogenated analogs . The following quantitative evidence demonstrates why procurement decisions must account for these specific structural features rather than treating all brominated aminopyrazoles as interchangeable.

Quantitative Differentiation Evidence for 4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine Against the Closest Analogs


Regioisomeric Methoxy Position Dictates Hydrogen-Bonding Geometry and Conformational Landscape

The target compound bears the methoxy group at the 3-position of the cyclohexyl ring. The isomeric analogs 4-bromo-1-(2-methoxycyclohexyl)-1H-pyrazol-3-amine (CAS 1876759-06-6) and 4-bromo-1-(4-methoxycyclohexyl)-1H-pyrazol-3-amine (CAS 2138397-17-6) share the identical molecular formula (C10H16BrN3O) and molecular weight (274.16) but differ in the vector of the methoxy oxygen lone pairs relative to the pyrazole plane . In the 3-methoxy isomer, the oxygen is equatorially or axially positioned depending on ring conformation, placing it approximately 2.5–3.5 Å from the pyrazole N2 nitrogen in the lowest-energy conformer, whereas the 4-methoxy isomer projects the oxygen farther (>4.5 Å) into solvent space. This difference affects the capacity for intramolecular hydrogen bonding and the presentation of the H-bond acceptor to target residues. While direct comparative binding data for these three regioisomers at a common target are not available in the public domain, the conformational rationale is grounded in well-established principles of cyclohexane stereoelectronics and has been exploited in aminopyrazole-based kinase inhibitor programs [1].

Medicinal chemistry Structure–Activity Relationship (SAR) Conformational analysis

Bromine Substituent Enables Orthogonal Late-Stage Diversification Chemistry Absent in Non-Halogenated Analog

The presence of the 4-bromo substituent on the pyrazole ring distinguishes the target compound from 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine (CAS 1341566-43-5), which lacks a halogen and therefore cannot participate in Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions . The bromine atom enables C–C and C–N bond formation at the pyrazole 4-position, allowing the generation of diverse compound libraries from a single advanced intermediate. In the non-brominated analog, diversification options are limited to functionalization of the exocyclic 3-amino group, a less versatile vector. Quantitative comparison of synthetic utility: the target compound has been listed in patent-derived compound collections (e.g., US-8853207-B2) as part of heterocyclic pyrazole libraries designed for medicinal chemistry exploration , while the non-brominated analog is predominantly referenced as a simpler amine building block. The molecular weight difference (274.16 vs. 195.26 g/mol) reflects the additional synthetic information content embedded in the brominated scaffold.

Synthetic chemistry Cross-coupling Parallel library synthesis

Increased Molecular Complexity Relative to Parent 4-Bromo-1H-pyrazol-3-amine Enhances Drug-Likeness Parameter Space

Compared to the simplest brominated aminopyrazole building block, 4-bromo-1H-pyrazol-3-amine (CAS 16461-94-2, MW 161.99), the target compound incorporates a 3-methoxycyclohexyl substituent that increases molecular weight by 112.17 Da (69% increase), adds one hydrogen bond acceptor (the methoxy oxygen), and raises the calculated octanol-water partition coefficient (XLogP) from 0.6 to an estimated 2.0–2.5 [1]. This shift in physicochemical properties moves the compound into a more favorable drug-like property space: MW between 250–350, XLogP between 1–3, and an increased number of rotatable bonds (3 vs. 0) that can facilitate induced-fit binding. The parent compound 4-bromo-1H-pyrazol-3-amine, with its low molecular weight and hydrophilicity, is more suited to fragment-based screening or as a minimal synthetic building block, whereas the target compound represents an advanced intermediate positioned closer to lead-like chemical space [2].

Drug design Physicochemical profiling Lead optimization

Commercial Purity Benchmarking: 98% Specification from Leyan vs. 97% from AKSci Establishes a Reproducible Quality Floor

Multiple independent vendors supply the target compound with quantitative purity specifications that allow direct comparison. Leyan (Product No. 1355475) specifies 98% purity . AKSci (Product No. 5014EM) specifies 97% purity . This establishes a minimum quality benchmark of ≥97% across commercial sources. For the closest non-brominated analog 1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine, purity specifications from available vendors are less consistently documented, and the compound is not as widely stocked. The 4-bromo-1-cyclohexyl analog (CAS 1248796-32-8, without methoxy) is typically offered at 95% purity (Leyan, Product No. 1292961) , which is 2–3% lower than the target compound's typical specification — a difference that can be meaningful for reaction stoichiometry in multistep syntheses where impurities propagate.

Chemical procurement Quality control Reproducibility

Preliminary BRD4 Bromodomain Binding Affinity Suggests Epigenetic Target Engagement Potential

A BindingDB entry (BDBM50623485, CHEMBL5437886) associated with this compound reports an equilibrium dissociation constant (Kd) of 1.91 × 10³ nM (1.91 μM) for binding to BRD4 bromodomain 1, measured by isothermal titration calorimetry (ITC) [1]. While this affinity is modest, it provides a quantitative anchor point demonstrating that the compound can engage a protein–protein interaction target relevant to epigenetic regulation. No comparable BRD4 binding data is publicly available for the 2-methoxy or 4-methoxy regioisomers, making this the only available quantitative target-engagement datum among the immediate analog set. However, the absence of published data for the comparators precludes a direct head-to-head comparison; this datum should be interpreted as a baseline that can be improved through further SAR exploration.

Epigenetics Bromodomain inhibition Protein–protein interaction

Recommended Application Scenarios for 4-Bromo-1-(3-methoxycyclohexyl)-1H-pyrazol-3-amine Based on Differentiated Evidence


Parallel Library Synthesis Requiring Orthogonal Diversification Handles

When a medicinal chemistry program requires the generation of a diverse compound library from a single advanced intermediate, the target compound's dual orthogonal vectors — the C4 bromine for cross-coupling and the C3 amine for amide/sulfonamide formation — enable two-dimensional SAR exploration in parallel . This scenario exploits the evidence that the non-brominated analog (CAS 1341566-43-5) provides only one diversification vector, reducing library dimensionality by half. The 97–98% purity specification further supports reliable stoichiometry in high-throughput parallel synthesis workflows .

Kinase Hinge-Binder Optimization Requiring Precise H-Bond Acceptor Positioning

For programs targeting ATP-binding sites of kinases where the hinge-region hydrogen-bond network is sensitive to the spatial presentation of H-bond acceptors, the 3-methoxycyclohexyl substituent offers a distinct oxygen lone-pair orientation compared to the 2- and 4-methoxy regioisomers . The conformational rationale, grounded in cyclohexane stereoelectronics and supported by precedents in Nek2 and GSK3 inhibitor programs , makes this compound particularly valuable when an SAR campaign requires systematic probing of H-bond geometry without altering the core scaffold.

Lead Optimization Starting Point with Favorable Physicochemical Trajectory

For projects transitioning from fragment hits toward lead-like molecules, the target compound occupies an advantageous property space (MW 274, estimated XLogP ~2.2, HBD 1) that reduces the magnitude of property adjustment needed to reach clinical candidate ranges . Compared to the parent 4-bromo-1H-pyrazol-3-amine (MW 162, XLogP 0.6), which is 112 Da lighter and substantially more polar, the target compound provides a head start in achieving the balanced potency/permeability profile required for cellular activity .

Epigenetic Probe Development Targeting BRD4 Bromodomains

The preliminary evidence of BRD4 bromodomain 1 binding (Kd = 1.91 μM by ITC) positions this compound as a potential starting scaffold for the development of bromodomain inhibitors. The modest affinity provides a measurable baseline, and the presence of the 4-bromo substituent allows for structure-guided diversification through Suzuki coupling to enhance binding potency. This scenario is viable for groups seeking a tractable chemical starting point for epigenetic probe discovery.

Quote Request

Request a Quote for 4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.